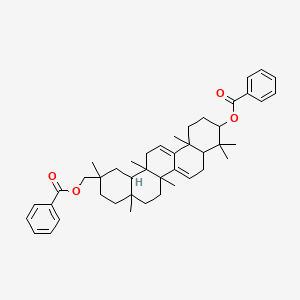

Karounidiol dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H56O4 |

|---|---|

Molecular Weight |

648.9 g/mol |

IUPAC Name |

(10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl)methyl benzoate |

InChI |

InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3 |

InChI Key |

RTSZUVCSDUONDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |

Origin of Product |

United States |

Purity Analysis:protocols Should Be in Place to Test for the Presence of Contaminants Such As Heavy Metals, Pesticides, and Microbial Contamination.

Table 3: Framework for Quality Control and Standardization Protocol

| Quality Control Parameter | Method | Specification |

| Identity | Macroscopic and Microscopic Examination, HPLC Fingerprint | Conforms to reference standards |

| Purity | Heavy Metal Analysis (AAS/ICP-MS), Pesticide Residue Analysis (GC-MS/LC-MS), Microbial Limits Testing | Within acceptable limits as per pharmacopeial standards |

| Potency (Assay) | Validated HPLC or LC-MS method for Karounidiol (B1673296) dibenzoate | Specified range (e.g., NLT X% and NMT Y% of Karounidiol dibenzoate) |

By implementing these advanced analytical and quantitative methodologies, the quality, consistency, and reliability of this compound and extracts containing this compound can be ensured.

Molecular and Biochemical Mechanisms of Action in Vitro and in Silico Studies

Interactions with Cellular Pathways (e.g., Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction by Tumor Promoters)

A significant area of research for Karounidiol (B1673296) dibenzoate has been its potential as a cancer chemopreventive agent. This has been explored through its ability to interfere with the activation of the Epstein-Barr virus (EBV), a virus linked to several types of cancers. Specifically, studies have focused on the inhibition of the EBV early antigen (EBV-EA), the induction of which by tumor promoters is a key step in the viral lytic cycle and a widely used model for screening anti-tumor-promoting agents.

Karounidiol dibenzoate, isolated from the fruit of Momordica grosvenori, has demonstrated potent inhibitory effects on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells (a human B-lymphoblastoid cell line). medchemexpress.commedchemexpress.comnih.govchemicalbook.com In a pivotal study, this compound was among a group of triterpenoids that showed strong inhibitory activity, achieving 70-100% inhibition of EBV-EA induction at a concentration of 1 x 10(3) mol ratio/TPA. nih.gov This potent activity highlights its potential to suppress the effects of tumor promoters, a critical aspect of cancer prevention. nih.govresearchgate.net

Mechanistic Studies of In Vitro Cytotoxic Activities against Specific Cell Lines

The cytotoxic potential of this compound and its parent compound, karounidiol, has been evaluated against various human cancer cell lines to understand their anti-cancer properties.

While research on this compound's direct cytotoxicity is still emerging, studies on its parent triterpenoid (B12794562), karounidiol, provide significant insights. Karounidiol has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, demonstrating notable inhibitory effects. researchgate.net The highest activity was observed against human renal cancer cell lines (ACHN and SN12C). researchgate.net The growth inhibition is typically measured by parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Table 1: Cytotoxic Activity of Karounidiol against Human Renal Cancer Cell Lines

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| ACHN | 1.98 | 3.62 | 6.63 |

| SN12C | 1.98 | 3.62 | 6.63 |

Data sourced from Akihisa et al., 2001, as cited in related research literature. researchgate.net

Currently, there is no specific scientific literature available that details the elucidation of apoptotic pathways or cell cycle modulation mechanisms for this compound. Studies investigating its effects on caspase activation or the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins have not been reported.

Ligand-Target Interactions: Computational and Experimental Approaches

Computational methods like molecular docking and network pharmacology are crucial for predicting how a compound interacts with protein targets and understanding its mechanism of action on a systemic level.

There are no available scientific studies that have performed molecular docking simulations to investigate the binding interactions of this compound with specific protein targets, such as β-tubulin.

As of now, network pharmacology analyses specifically focused on this compound to identify its potential targets and system-level mechanisms have not been published in the scientific literature. While network pharmacology has been applied to other compounds from Siraitia grosvenorii (synonymous with Momordica grosvenori), such as Mogroside V, these analyses have not included this compound. nih.gov

No Scientific Data Available for this compound's Molecular and Biochemical Mechanisms

Despite a comprehensive search of available scientific literature, no specific research data could be found regarding the molecular and biochemical mechanisms of action for the chemical compound this compound.

There is a significant lack of published in vitro and in silico studies detailing the identification and validation of its putative molecular targets, signaling pathways, or any potential enzyme inhibition and modulation activities.

Therefore, it is not possible to provide an article structured around the requested outline concerning:

Advanced Analytical and Quantitative Methodologies

Development of Robust Separation Techniques for Quantitative Analysis in Complex Matrices

For the quantitative analysis of Karounidiol (B1673296) dibenzoate within a complex matrix, such as a plant extract, chromatographic separation is indispensable. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of triterpenoids and other natural products. nih.gov

A reversed-phase HPLC (RP-HPLC) method would be the most suitable starting point for developing a robust separation protocol. The separation is typically achieved on a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol).

Table 1: Proposed HPLC Parameters for the Separation of Karounidiol Dibenzoate

| Parameter | Suggested Conditions |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 60-80% B; 10-20 min, 80-95% B; 20-25 min, 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 235 nm (based on benzoate (B1203000) chromophore) |

To enhance the specificity and sensitivity of the analysis, HPLC can be coupled with mass spectrometry (LC-MS). vliz.bersc.org An LC-MS/MS method would provide a highly selective and sensitive approach for the quantification of this compound, even at low concentrations in complex mixtures. nih.govresearchgate.netnih.gov The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure that only the ions corresponding to this compound are detected and quantified.

Spectroscopic Quantification Methods for Concentration Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful tool for the quantitative analysis of pure compounds and components within mixtures.

Quantitative NMR (qNMR) is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei. nih.govmdpi.com This method does not require a calibration curve with a reference standard of the analyte, but instead uses an internal standard of known concentration. For this compound, a ¹H-qNMR method could be developed. nih.gov Specific, well-resolved proton signals of this compound would be integrated and compared to the integral of a known amount of an internal standard.

Table 2: Key Considerations for Developing a qNMR Method for this compound

| Parameter | Rationale |

| Choice of Solvent | A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, Methanol-d₄). |

| Internal Standard | A compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |

| Relaxation Delay (d1) | Must be sufficiently long (at least 5 times the longest T₁ relaxation time of the protons of interest) to ensure full relaxation and accurate integration. |

| Pulse Angle | A calibrated 90° pulse should be used. |

| Number of Scans | Sufficient scans to achieve an adequate signal-to-noise ratio for accurate integration. |

Development of Quality Control and Standardization Protocols for this compound-Containing Extracts (if applicable)

The development of quality control and standardization protocols is crucial for ensuring the batch-to-batch consistency of herbal extracts containing this compound. made-in-china.comnih.govfda.gov These protocols should encompass a multi-faceted approach.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Karounidiol (B1673296) dibenzoate, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Methods such as Density Functional Theory (DFT) would be employed to optimize the geometric structure of Karounidiol dibenzoate, determining the most energetically favorable arrangement of its atoms. This would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its ability to participate in chemical reactions.

A low HOMO-LUMO gap would suggest higher reactivity. These calculations would also allow for the generation of an electrostatic potential map, which illustrates the charge distribution across the molecule and indicates regions that are electron-rich or electron-poor, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the dynamic nature of this compound.

Conformational analysis would involve systematically rotating the rotatable bonds of the molecule, particularly in the flexible dibenzoate side chains, to identify stable conformers and map the potential energy surface. This would reveal the energetically preferred shapes of the molecule in different environments.

Molecular dynamics simulations would provide a more dynamic picture by simulating the movement of the atoms in the molecule over time, taking into account factors like temperature and solvent effects. An MD simulation would show how the molecule behaves in a biological environment, such as in an aqueous solution. This would reveal the accessible conformations and the flexibility of different parts of the molecule, which is crucial for understanding how it might interact with a biological target.

Table 2: Illustrative Conformational Energy Profile of a Key Dihedral Angle in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.5 |

Note: This table provides a hypothetical example of the kind of data obtained from a conformational analysis, showing the energy associated with the rotation around a specific bond.

In Silico Structure-Activity Relationship (SAR) Modeling for Predictive Bioactivity

In silico Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For this compound, this would involve building computational models to predict its bioactivity based on its molecular descriptors.

This process would begin with the calculation of a wide range of molecular descriptors for this compound, including steric, electronic, and hydrophobic properties. These descriptors quantify various aspects of the molecule's structure. Subsequently, if a dataset of structurally similar compounds with known biological activities were available, a quantitative structure-activity relationship (QSAR) model could be developed. This model would be a mathematical equation that links the descriptors to the observed activity.

Such a model could then be used to predict the activity of new, hypothetical derivatives of this compound, guiding the design of more potent analogues. For instance, the model might reveal that a certain level of hydrophobicity in a specific region of the molecule is crucial for its antiviral activity.

Table 3: Example of Molecular Descriptors for a Hypothetical SAR Model of this compound Analogues

| Compound | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 6.8 | 650 | 5.2 |

| Analogue 1 | 7.2 | 670 | 3.1 |

| Analogue 2 | 6.5 | 630 | 8.9 |

| Analogue 3 | 7.5 | 690 | 2.5 |

Note: The data presented is for illustrative purposes to demonstrate the components of a QSAR model.

Future Research Directions and Applications in Chemical Biology

Exploration of Undiscovered Analogues and Novel Structural Motifs

The natural world is a vast repository of chemical diversity. The discovery of Karounidiol (B1673296) dibenzoate from Trichosanthes kirilowii suggests that other related analogues with unique structural modifications may also exist within this plant species or other members of the Cucurbitaceae family. Future research should prioritize the comprehensive phytochemical analysis of these sources to isolate and characterize novel Karounidiol-based compounds. The identification of new analogues with variations in their stereochemistry, oxidation patterns, or substitution at different positions on the triterpenoid (B12794562) core could provide valuable insights into the structure-activity relationships of this class of molecules.

Moreover, the exploration of biosynthetic pathways leading to Karounidiol and its derivatives could reveal novel enzymatic transformations and structural motifs. Understanding how nature assembles this complex scaffold can inspire the development of new biocatalytic or biomimetic synthetic strategies.

Refinement of Synthetic Strategies for Scalable Production

Currently, the reliance on isolation from natural sources limits the availability of Karounidiol dibenzoate for extensive biological screening and derivatization studies. The development of a robust and scalable total synthesis would be a significant breakthrough. Future synthetic efforts should focus on creating an efficient and stereocontrolled route to the core D:C-friedo-oleanane skeleton. Key challenges to address include the construction of the congested pentacyclic system and the stereoselective installation of the hydroxyl groups at the C-3 and C-29 positions.

A successful synthetic strategy would not only provide a reliable supply of this compound but also open avenues for the creation of a diverse library of analogues that are not accessible through natural isolation. This would enable a more systematic exploration of its biological activities.

| Synthetic Challenge | Potential Approach |

| Construction of the pentacyclic core | Intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cascade reactions. |

| Stereocontrol at C-3 and C-29 | Chiral auxiliary-guided reactions, asymmetric catalysis, or substrate-controlled transformations. |

| Scalability | Optimization of reaction conditions, development of convergent synthetic routes, and minimizing protecting group manipulations. |

Deeper Mechanistic Elucidation of In Vitro Biological Activities

Preliminary studies on compounds with similar triterpenoid scaffolds have often revealed a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. However, specific and detailed in vitro biological data for this compound is currently lacking in the public domain. A crucial future direction is to conduct comprehensive screening of this compound against a wide panel of biological targets.

Once a specific biological activity is identified, subsequent research must focus on elucidating the underlying mechanism of action. This would involve a combination of biochemical and cell-based assays to identify the molecular targets and signaling pathways modulated by the compound. Techniques such as thermal shift assays, affinity chromatography, and transcriptomic or proteomic profiling could be employed to pinpoint its direct binding partners and downstream effects.

| Potential Biological Activity | Mechanistic Investigation Approach |

| Anti-cancer | Cell viability assays, apoptosis and cell cycle analysis, and investigation of effects on key cancer signaling pathways (e.g., PI3K/Akt, MAPK). |

| Anti-inflammatory | Measurement of inflammatory cytokine production, assessment of NF-κB and other inflammatory signaling pathway activation. |

| Anti-viral | Viral replication assays, and studies on the inhibition of viral entry or key viral enzymes. |

Potential Applications as Chemical Probes or Lead Scaffolds for Further Derivatization

The unique and rigid three-dimensional structure of the Karounidiol scaffold makes it an attractive starting point for the development of chemical probes and lead compounds in drug discovery.

As a chemical probe , this compound or its derivatives could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to facilitate the identification and visualization of its cellular targets. Such probes would be invaluable tools for studying complex biological processes and validating new drug targets.

As a lead scaffold , the Karounidiol core offers a rich platform for medicinal chemistry efforts. The hydroxyl groups at C-3 and C-29 provide convenient handles for the introduction of various functional groups through esterification, etherification, or other chemical modifications. This would allow for the systematic optimization of its biological activity, selectivity, and pharmacokinetic properties. The goal would be to generate derivatives with enhanced potency and drug-like characteristics, potentially leading to the development of novel therapeutic agents.

Q & A

Q. What spectroscopic methods are recommended for characterizing Karounidiol dibenzoate’s structural integrity in synthetic chemistry research?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, complemented by infrared (IR) spectroscopy for functional group validation. High-resolution mass spectrometry (HRMS) should verify molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook . For reproducibility, document solvent systems, calibration standards, and instrument parameters (e.g., NMR field strength) in appendices .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

Adopt a factorial design testing temperature (e.g., 4°C, 25°C, 40°C), humidity (30–80% RH), and light exposure. Use HPLC or LC-MS to quantify degradation products at predefined intervals (e.g., 0, 7, 30 days). Include negative controls (e.g., inert atmospheres) and triplicate samples to account for variability. Report degradation kinetics using Arrhenius equations .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for cytotoxicity or immune cells for cytokine modulation). Dose-response curves (0.1–100 µM) with 48–72 hr exposure are standard. Include positive controls (e.g., known PKC activators for dibenzoate analogs) and measure viability via MTT/WST-1 assays. Document cell passage numbers and culture conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinities of this compound?

Reconcile contradictions by:

- Validating computational models with co-crystallization data or mutagenesis studies.

- Testing binding under physiological conditions (e.g., pH, ionic strength) that match in vivo environments.

- Applying isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Cross-validate with surface plasmon resonance (SPR) for kinetic analysis .

Q. What strategies optimize isolation yields of this compound from natural sources while minimizing co-extraction of structurally similar compounds?

Employ orthogonal purification:

Extraction : Use polarity-guided solvent partitioning (hexane → ethyl acetate → methanol).

Chromatography : Combine silica gel (normal phase) with reverse-phase HPLC, adjusting gradient elution based on TLC monitoring.

Characterization : Apply LC-MS/MS to detect trace impurities and confirm purity (>95% by area normalization) .

Q. How should contradictory findings about this compound’s cytotoxicity across studies be methodologically analyzed?

Conduct a systematic review with inclusion criteria (e.g., cell type, assay type, exposure duration). Perform meta-analysis using standardized effect sizes (e.g., IC₅₀ ratios). Assess bias via funnel plots and sensitivity analysis. Highlight variables like batch-to-batch compound variability or differences in serum content in culture media .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Use murine models for bioavailability studies (oral vs. intravenous administration). Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 hr) and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.

- Toxicity : Conduct OECD-compliant acute/chronic toxicity tests. Monitor hematological, hepatic, and renal biomarkers. Include histopathology of major organs .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s spectroscopic data?

- NMR : Report solvent peaks, internal standards (e.g., TMS), and processing parameters (window functions, baseline correction).

- MS : Provide calibration curves, ionization modes (ESI/APCI), and collision energies.

- Raw Data : Deposit in repositories like Zenodo with DOI links. Include metadata for instrument models and software versions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report R², EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Address outliers via Grubbs’ test or robust regression .

Q. How should conflicting results between in vitro and in vivo efficacy studies be addressed?

Evaluate bioavailability (e.g., plasma protein binding, metabolic stability) and tissue penetration. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Validate with microdosing studies or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.